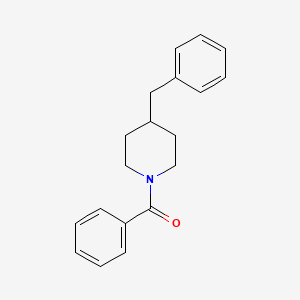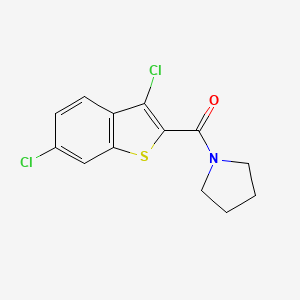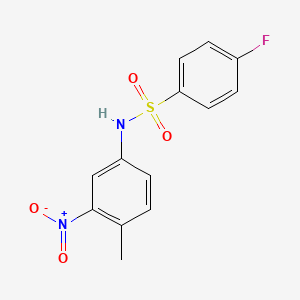
N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a morpholine ring and a dimethoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide
- N-(3,5-dimethoxyphenyl)-2-(morpholin-4-yl)ethanamide
- N-(3,5-dimethoxyphenyl)-3-(piperidin-4-yl)propanamide
Uniqueness
N-(3,5-dimethoxyphenyl)-3-(morpholin-4-yl)propanamide is unique due to its specific structural features, such as the position of the methoxy groups on the phenyl ring and the presence of the morpholine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-13-9-12(10-14(11-13)20-2)16-15(18)3-4-17-5-7-21-8-6-17/h9-11H,3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKFXXGWLPUKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({4-[(1-hydroxycyclohexyl)ethynyl]phenyl}carbonyl)-beta-alanine](/img/structure/B5764567.png)

![N-[(2-fluorophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)

![4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine](/img/structure/B5764587.png)
![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-[(3,5-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B5764605.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ETHYL 4-({[(2-METHOXYBENZYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B5764618.png)
![(2-METHYL-3-FURYL)[4-(1-NAPHTHYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B5764641.png)
